5-Chloro-2-nitrobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

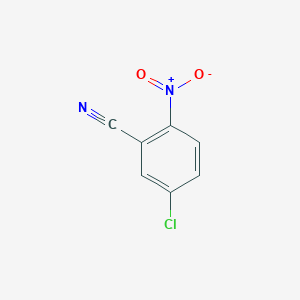

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWJUEZFOUOUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188219 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-31-2 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Fine Chemical Industries

The primary importance of 5-Chloro-2-nitrobenzonitrile lies in its role as a crucial intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dye industries. ontosight.aiindiamart.com Its utility stems from the presence of three distinct functional groups that can be selectively manipulated to build a wide array of molecular architectures.

The compound is a well-established precursor for the synthesis of various heterocyclic compounds. A significant application is in the preparation of quinazoline (B50416) derivatives. sigmaaldrich.com Quinazolines are a class of compounds renowned for their broad spectrum of biological activities, and this compound serves as a key starting material for constructing the quinazoline scaffold. nih.gov For instance, it is used in condensation reactions to produce series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines. sigmaaldrich.com

Furthermore, its role extends to the synthesis of other bioactive molecules. Research has demonstrated its use in creating benzofuran (B130515) derivatives that have shown potential as anticancer agents. ontosight.ai The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, further diversifying its synthetic applications. ontosight.ai This versatility solidifies the position of this compound as a valuable building block in the fine chemical industry for producing high-value, complex organic molecules.

Overview of Academic Investigation: Key Research Trajectories

Classical Synthetic Pathways to this compound

Traditional syntheses of this compound and its precursors are well-established, primarily involving nucleophilic substitution reactions and various transformations of functional groups on the benzene (B151609) ring.

Nucleophilic Substitution and Condensation Reactions in this compound Synthesis

A primary classical route to this compound is the Rosenmund-von Braun reaction . This reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide. organic-chemistry.orgwikipedia.orgnumberanalytics.comnumberanalytics.com The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the nitrile product. organic-chemistry.org

In a typical procedure for a related isomer, 4-chloro-2-nitrobenzonitrile (B1583667), 2,5-dichloronitrobenzene is refluxed with copper(I) cyanide in a high-boiling polar solvent like N,N-dimethylformamide (DMF). prepchem.com This method, while effective, often requires high temperatures (up to 200°C) and an excess of the copper cyanide reagent, which can complicate product purification. organic-chemistry.orgwikipedia.org

While not a direct synthesis of the target compound, this compound itself serves as a substrate in condensation reactions. For instance, it is used in the preparation of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, highlighting its utility as a building block in more complex heterocyclic structures.

Precursor Transformation Routes

Alternative classical syntheses focus on creating and then converting a suitable precursor molecule into the final nitrile product.

The strategic nitration of dichlorinated benzenes is a common starting point for accessing key intermediates. The synthesis of 2,4-dichloronitrobenzene (B57281) , a direct precursor to 5-chloro-2-nitroaniline (B48662), is achieved through the nitration of m-dichlorobenzene. google.comchemicalbook.comgoogle.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.com The reaction conditions, such as temperature, must be carefully controlled to optimize the yield of the desired isomer. chemicalbook.com For example, reacting m-dichlorobenzene with mixed acid at 45-55°C for 4-5 hours yields 2,4-dichloronitrobenzene, which can then be isolated. google.com

This 2,4-dichloronitrobenzene can subsequently be converted to 5-chloro-2-nitroaniline via high-pressure amination with ammonia (B1221849) in a solvent like toluene (B28343). google.comchemicalbook.com This aniline (B41778) is a crucial precursor for the Sandmeyer reaction.

Nitriles can be synthesized from carboxylic acid derivatives, most commonly through the dehydration of primary amides. In this pathway, a precursor such as 5-chloro-2-nitrobenzamide (B1631020) would be treated with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield this compound. While specific examples for this exact transformation are not detailed in the provided literature, the general method is a fundamental organic transformation. The existence of 5-chloro-2-nitrobenzamide is confirmed, making it a viable, though less common, synthetic intermediate. nih.gov

The Sandmeyer reaction is a powerful and widely used method for introducing a nitrile group onto an aromatic ring. wikipedia.orgbyjus.com The reaction proceeds by converting a primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN) as a catalyst. wikipedia.orgbyjus.comorganic-chemistry.orgyoutube.com

For the synthesis of this compound, the required precursor is 5-chloro-2-nitroaniline . This aniline is first treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt. byjus.commnstate.edu This unstable intermediate is then immediately reacted with a solution of CuCN to produce this compound, with the liberation of nitrogen gas. wikipedia.orgyoutube.com The radical mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orgbyjus.com

Advanced Synthetic Approaches to this compound and Analogues

Modern synthetic chemistry has focused on developing more efficient, versatile, and less toxic methods for cyanation, primarily through transition-metal catalysis. These advanced approaches offer milder reaction conditions and broader functional group tolerance compared to the classical Sandmeyer and Rosenmund-von Braun reactions. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a state-of-the-art methodology for the synthesis of aryl nitriles from aryl halides. rsc.orgresearchgate.net These reactions have seen significant development, addressing early issues of catalyst deactivation by the cyanide nucleophile. nih.govresearchgate.net A key innovation has been the use of less toxic and more stable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is an inexpensive and easy-to-handle solid. researchgate.netrsc.orgorganic-chemistry.org

Various palladium catalysts and ligand systems can be employed. For example, a combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand can effectively catalyze the cyanation of both activated and deactivated aryl chlorides and bromides. researchgate.net Ligand-free systems using Pd(OAc)₂ in a solvent like dimethylacetamide (DMAC) have also proven effective. organic-chemistry.org

More recently, nickel-catalyzed cyanations have provided another advanced alternative. A notable development is a photochemically enabled, nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org This method proceeds under mild conditions, promoted by visible light, and avoids the need for an external photosensitizer, representing a safer and more practical approach. The reaction is effective for a broad range of aryl bromides and chlorides. organic-chemistry.org

Microwave-Assisted Synthesis in Expediting this compound Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While direct microwave-assisted synthesis of this compound from a precursor is not extensively documented in the provided results, the principles can be extrapolated from similar transformations. For instance, the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid, a structurally related compound, demonstrates the potential of this technology. nih.govelsevierpure.comsigmaaldrich.com

In a relevant study, the synthesis of N-substituted 5-nitroanthranilic acid derivatives was achieved through a microwave-assisted, regioselective amination of 5-nitro-2-chlorobenzoic acid with various amines. elsevierpure.com This process, conducted without added solvent or catalyst, yielded products in up to >99% isolated yield within a remarkably short time frame of 5-30 minutes at temperatures between 80-120°C. nih.govelsevierpure.com This highlights the key advantages of microwave heating: rapid reaction rates, high yields, and often milder reaction conditions. nih.govelsevierpure.comsigmaaldrich.com The application of microwave irradiation to the cyanation of a suitable precursor, such as 5-chloro-2-nitroaniline via a Sandmeyer reaction, could similarly expedite the formation of this compound. nih.gov

Key Findings from Microwave-Assisted Synthesis of a Related Compound:

| Parameter | Finding | Source |

|---|---|---|

| Reaction Time | 5-30 minutes | elsevierpure.com |

| Temperature | 80-120°C | elsevierpure.com |

| Yield | Up to >99% | elsevierpure.com |

| Conditions | Catalyst-free, Solvent-free | nih.govsigmaaldrich.com |

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis is central to the efficient synthesis of this compound, with the Sandmeyer reaction being a prominent method. wikipedia.orglscollege.ac.in This reaction facilitates the conversion of an aryl diazonium salt, derived from an aromatic amine, into an aryl nitrile using copper(I) cyanide (CuCN) as a catalyst or reagent. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The mechanism is a radical-nucleophilic aromatic substitution initiated by a copper(I)-catalyzed one-electron transfer, which generates an aryl radical and releases nitrogen gas. lscollege.ac.in

A common route to this compound involves the diazotization of 5-chloro-2-nitroaniline, followed by a Sandmeyer cyanation. wikipedia.org Variations of this method have been developed using other transition metal salts, including copper(II), iron(III), and cobalt(III), to improve efficiency. lscollege.ac.in

Another significant catalytic approach is the direct cyanation of a dihalobenzene precursor. For example, 4-chloro-2-nitrobenzonitrile can be prepared by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. google.comepo.org This reaction is often performed in the presence of an inert solvent and may be enhanced by the addition of an inorganic cyanide like potassium cyanide. google.comepo.org

Research has also explored catalyst systems for related reactions. For the synthesis of aryl bromides via a Sandmeyer reaction, a catalytic mixture of CuBr and CuBr₂ with dibenzo-18-crown-6 (B77160) as a phase transfer catalyst and 1,10-phenanthroline (B135089) as a ligand has been shown to be effective. nih.gov Such advanced catalytic systems could potentially be adapted for the cyanation step in this compound synthesis.

Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while ensuring process safety and economic viability.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a crucial role in the synthesis of this compound and related compounds. In the cyanation of 2,5-dichloronitrobenzene to form 4-chloro-2-nitrobenzonitrile, inert polar aprotic solvents are preferred. google.com

Examples of Solvents and Their Applications:

| Reaction Type | Solvent(s) | Role and Effect | Source |

|---|---|---|---|

| Cyanation of Dichloronitrobenzene | N,N-dimethylformamide (DMF), Pyridine, N-methyl-pyrrolidone | Provides a suitable medium for the reaction between the aryl halide and copper(I) cyanide, facilitating high yields. | google.com |

| Sandmeyer Bromination | Acetonitrile | Used with a CuBr/CuBr₂ catalyst mixture; enables good conversion at room temperature. | nih.gov |

| Nitration of m-dichlorobenzene | Dichloroethane or Dichloromethane | Serves as the reaction medium for the initial nitration step in a multi-step synthesis. | google.com |

| Hydrolysis of Dichloronitrobenzene | Dimethyl sulfoxide (B87167) (DMSO), N-methyl pyrrolidone, Dimethyl formamide (B127407) (DMF) | Used in the reaction of 2,4-dichloronitrobenzene with alkali metal hydroxides. | google.com |

The use of N,N-dimethylformamide (DMF) in the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide has been shown to produce good results. google.com Similarly, in the synthesis of 5-chloro-2-nitrophenol (B185284) from 2,4-dichloronitrobenzene, aprotic polar solvents like DMSO are effective. google.com

Temperature and Pressure Parameters in Industrial and Laboratory Scale Synthesis

Temperature and pressure are key parameters that differ significantly between laboratory and industrial-scale synthesis. Industrial processes often utilize elevated temperatures and pressures to increase reaction rates and throughput.

For instance, a method for producing 5-chloro-2-nitroaniline, a precursor to the target compound, involves high-pressure amination of 2,4-dichloronitrobenzene. google.com This reaction is conducted at temperatures between 140 and 150°C and pressures ranging from 7.0 to 8.5 MPa for 5 to 6 hours. google.com Another patent describes a similar amination process at 150-160°C and pressures of 1.0-8.0 MPa. google.com

The cyanation of 2,5-dichloronitrobenzene is typically carried out at a temperature range of 140° to 170°C for 2 to 6 hours. google.comepo.org A specific example details heating the reaction mixture for 5.5 hours at 165-170°C. epo.org

Summary of Temperature and Pressure Conditions:

| Reaction | Scale | Temperature | Pressure | Source |

|---|---|---|---|---|

| Amination of 2,4-dichloronitrobenzene | Industrial | 140-150°C | 7.0-8.5 MPa | google.com |

| Amination of 2,4-dichloronitrobenzene | Industrial | 150-160°C | 1.0-8.0 MPa | google.com |

| Cyanation of 2,5-dichloronitrobenzene | Industrial | 140-170°C | Not Specified | google.comepo.org |

| Nitration of m-dichlorobenzene | Laboratory/Industrial | 45-55°C | Atmospheric | google.com |

Monitoring and Purification Techniques in this compound Synthesis

Effective monitoring and purification are essential for obtaining high-purity this compound. The progress of the synthesis can be monitored using techniques like gas chromatography (GC) to determine the conversion of starting materials and the formation of the product. google.com

Post-synthesis, a series of purification steps are employed. A common initial step involves pouring the reaction mixture into a solvent like toluene or water to precipitate or dissolve components. google.comchemicalbook.com This is often followed by filtration to remove insoluble inorganic compounds, such as copper salts. google.com

Washing is a critical step to remove impurities. This can involve washing with water to remove salts like ammonium (B1175870) chloride, followed by washing with an alkali solution (e.g., sodium hydroxide) to neutralize any acidic byproducts. google.comchemicalbook.com The organic phase is then typically washed until neutral. google.com

The final and most crucial purification technique is often recrystallization. Solvents such as ethanol (B145695) or methanol (B129727) are commonly used. google.comchemicalbook.com The crude product is dissolved in the hot solvent and then allowed to cool, causing the pure product to crystallize out, leaving impurities in the mother liquor. chemicalbook.com For example, after synthesizing 2,4-dichloronitrobenzene, the crude product is recrystallized from 95% ethanol to yield needle-like crystals. chemicalbook.com Similarly, 5-chloro-2-nitroaniline is purified by crystallization with methanol. chemicalbook.com The resulting pure solid is then dried to remove any residual solvent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-nitrobenzonitrile |

| 5-Chloro-2-nitroaniline |

| 2,4-Dichloronitrobenzene |

| m-dichlorobenzene |

| 5-nitro-2-chlorobenzoic acid |

| N-substituted 5-nitroanthranilic acid derivatives |

| Copper(I) cyanide |

| Aryl diazonium salt |

| 4-chloro-2-nitrobenzonitrile |

| 2,5-dichloronitrobenzene |

| Potassium cyanide |

| Copper(I) bromide |

| Copper(II) bromide |

| Dibenzo-18-crown-6 |

| 1,10-phenanthroline |

| N,N-dimethylformamide |

| Pyridine |

| N-methyl-pyrrolidone |

| Acetonitrile |

| Dichloroethane |

| Dichloromethane |

| Dimethyl sulfoxide |

| 5-chloro-2-nitrophenol |

| Sodium hydroxide (B78521) |

| Ammonium chloride |

| Toluene |

| Ethanol |

| Methanol |

| Nitric acid |

| Sulfuric acid |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-nitrobenzonitrile

Nucleophilic aromatic substitution (SNAAr) is a principal reaction pathway for this compound. The presence of strong electron-withdrawing groups, the nitro (-NO₂) group ortho to the chlorine and the nitrile (-CN) group para to the chlorine, significantly activates the aryl halide towards nucleophilic attack. masterorganicchemistry.comsigmaaldrich.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the displacement of the chloride leaving group. masterorganicchemistry.comyoutube.com

The nitro group of this compound can be readily reduced to an amino group, yielding 5-chloro-2-aminobenzonitrile. This transformation is a critical step in the synthesis of various biologically active compounds. The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is an effective method for this reduction. stackexchange.comyoutube.com However, care must be taken as some catalysts, like Pd/C, can also lead to dehalogenation, removing the chlorine atom. youtube.com Raney nickel is often preferred for substrates with aromatic halides to avoid this side reaction. youtube.com

Chemical reduction offers an alternative pathway. Reagents such as iron (Fe) in acidic media (e.g., acetic acid), zinc (Zn) in acid, or tin(II) chloride (SnCl₂) can selectively reduce the nitro group to an amine in the presence of other reducible functional groups. stackexchange.comyoutube.com The choice of reducing agent can be crucial for the chemoselectivity of the reaction. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is generally not used for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. stackexchange.comyoutube.com

The reduction of the nitro group can proceed through intermediate species such as nitroso and hydroxylamino derivatives. chemistry.coach Under certain conditions, these intermediates can be isolated. For example, enzymatic reduction or the use of specific reagents like zinc dust and ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. chemistry.coachnist.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd-C | Varies | Amine | Can also cause dehalogenation. youtube.com |

| H₂/Raney Ni | Varies | Amine | Often used to avoid dehalogenation. stackexchange.comyoutube.com |

| Fe/Acid (e.g., AcOH) | Acidic | Amine | Mild and selective. stackexchange.comyoutube.com |

| SnCl₂ | Varies | Amine | Mild and selective. stackexchange.com |

| Zn/Acid (e.g., AcOH) | Acidic | Amine | Mild and selective. stackexchange.comyoutube.com |

The nitrile group (-C≡N) in this compound can undergo various transformations, most notably hydrolysis to either a carboxylic acid or an amide. ontosight.aiyoutube.com This reactivity further expands the synthetic utility of the molecule.

The hydrolysis of the nitrile can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The reaction proceeds through an amide intermediate to form the corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid, and an ammonium salt. youtube.com

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. This reaction also forms an amide intermediate but yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. youtube.com To obtain the free carboxylic acid from this reaction, the final solution must be acidified. youtube.com

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. masterorganicchemistry.comresearchgate.net In contrast, under basic conditions, the strong nucleophile, hydroxide ion, can directly attack the nitrile carbon. researchgate.net

The chlorine atom in this compound is the most common site for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the ortho-nitro group and the para-nitrile group make the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to nucleophilic attack. masterorganicchemistry.com

A wide range of nucleophiles can displace the chloride ion. For example, reactions with amines (aminolysis) or thiols (thiolysis) lead to the formation of the corresponding substituted benzonitriles. masterorganicchemistry.com The reaction with amines, such as primary or secondary amines, proceeds to yield N-substituted 5-amino-2-nitrobenzonitriles. Similarly, reaction with thiols produces 5-(thioether)-2-nitrobenzonitriles. These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

Cyclization and Heterocycle Formation via this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines and benzofurans. ontosight.aiyoutube.com These reactions often involve the initial reduction of the nitro group followed by intramolecular or intermolecular cyclization.

For instance, the synthesis of certain quinazolinone derivatives can be initiated from this compound. A common strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable reagent to build the quinazolinone ring system. One documented application is its use in the preparation of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines through a condensation reaction. sigmaaldrich.com

The synthesis of benzofuran (B130515) derivatives has also been reported using this compound as a starting material. ontosight.aiyoutube.com These synthetic routes often leverage the reactivity of the functional groups to construct the furan (B31954) ring fused to the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging compared to nucleophilic substitution. The benzene ring is highly deactivated due to the powerful electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-CN) groups. The chlorine atom also contributes to deactivation through its inductive effect, although it can donate electron density through resonance.

In general, electron-withdrawing groups are meta-directing in electrophilic aromatic substitution reactions. Therefore, if an electrophilic substitution reaction were to occur on this compound, the incoming electrophile would be expected to add at a position meta to the strongest deactivating groups. Given the substitution pattern, the potential sites for electrophilic attack are positions 4 and 6. The directing effects of the substituents would need to be considered collectively to predict the major product. However, due to the strong deactivation of the ring, harsh reaction conditions would likely be required, which could lead to decomposition or other side reactions.

Structural Elucidation and Spectroscopic Characterization of 5 Chloro 2 Nitrobenzonitrile

X-ray Crystallographic Analysis of 5-Chloro-2-nitrobenzonitrile Structures

The crystallographic analysis revealed that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-perpendicular angle. iucr.org The specific space group was identified as P2₁/n. iucr.org These parameters define the symmetry and repeating unit of the crystal lattice. The determination was carried out at a temperature of 189 K to minimize thermal motion and obtain a more precise snapshot of the molecular structure. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.889 (2) |

| b (Å) | 15.064 (12) |

| c (Å) | 7.311 (4) |

| β (°) | 118.22 (3) |

| Temperature (K) | 189 |

Data sourced from a study on o-nitrobenzonitriles. iucr.org

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, the molecules organize into sheet-like arrangements. iucr.org This packing is primarily driven by a combination of weak hydrogen bonds and other specific interactions. iucr.org

The analysis identified two distinct C—H···O hydrogen bonds, which contribute to the cohesion of the crystal lattice. iucr.org Furthermore, a notable interaction occurs between the nitrogen atom of the cyano group and the chlorine atom of an adjacent molecule (CN···Cl). iucr.org This collection of forces dictates the supramolecular architecture, influencing the physical properties of the solid material, such as its melting point and solubility.

Beyond the interactions between molecules, the crystallographic data for this compound reveals significant intramolecular features. A particularly short distance of 2.599 (2) Å is observed between one of the oxygen atoms of the ortho-positioned nitro group and the carbon atom of the adjacent nitrile group. iucr.org

This close contact, along with associated distortions in the molecular geometry, is interpreted as an indication of an incipient nucleophilic attack of the nitro-group oxygen on the electrophilic carbon of the nitrile group. iucr.org This interaction suggests a degree of electronic delocalization and internal strain that shapes the molecule's conformation and reactivity. iucr.org

Computational Chemistry Approaches to this compound Structure and Reactivity

To complement experimental findings and provide deeper insight into the electronic nature of this compound, computational chemistry methods have been employed. These theoretical calculations help to rationalize the observed structural features and predict reactivity.

While a specific Density Functional Theory (DFT) study on this compound was not found in the searched literature, analysis using other computational methods has been performed. Molecular orbital calculations at the Hartree-Fock level, utilizing the 6-31G* basis set, were conducted to probe the electronic structure. iucr.org These calculations support the interpretation of the short intramolecular O···C distance observed in the crystal structure, linking it to underlying electronic interactions. iucr.org Such computational approaches are crucial for understanding spectroscopic properties and the distribution of electron density within the molecule.

Natural Bond-Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures (bonds and lone pairs) and the stabilizing effects of electron delocalization. For this compound, NBO analysis quantifies the interaction between the nitro and nitrile groups. iucr.org

Table 2: Computational Analysis of Intramolecular Interaction

| Method | Interaction | Finding |

|---|---|---|

| Molecular Orbital Calculation (HF/6-31G*) | O(nitro)···C(nitrile) | Supports interpretation of the short intramolecular distance as incipient nucleophilic attack. iucr.org |

Based on the available literature, specific studies involving the detailed molecular modeling of reaction pathways for this compound have not been reported. While the compound is used as a precursor in various syntheses, such as in the preparation of quinazolines and other heterocyclic systems, computational investigations into the mechanisms of these transformations are not presently available. researchgate.netnih.gov

Applications and Advanced Materials Chemistry of 5 Chloro 2 Nitrobenzonitrile

5-Chloro-2-nitrobenzonitrile as a Versatile Intermediate in Fine Chemical Synthesis.benchchem.comontosight.ai

This compound is a pivotal intermediate in the realm of fine chemical synthesis, prized for its chemical versatility. This yellow crystalline solid possesses a unique trifecta of reactive sites—a chloro group, a nitro group, and a nitrile group—that can be selectively manipulated to forge a diverse array of complex organic molecules. ontosight.ai Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a foundational building block for various high-value compounds. ontosight.ai The strategic placement of its functional groups on the aromatic ring facilitates a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and various reactions of the nitrile moiety.

Role in Pharmaceutical Intermediate Production.benchchem.comontosight.ai

The molecular architecture of this compound renders it an invaluable precursor in the synthesis of numerous pharmaceutical intermediates. ontosight.ai The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution, a cornerstone reaction in the construction of drug scaffolds.

A significant application of this compound is in the synthesis of quinazoline (B50416) derivatives. For instance, it is a key starting material in the preparation of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, which have shown notable biological activities. sigmaaldrich.comsigmaaldrich.cn The synthesis involves a condensation reaction, highlighting the role of this compound in building the core quinazoline structure. sigmaaldrich.comsigmaaldrich.cn

Furthermore, while direct synthesis pathways from this compound are not always explicitly detailed in readily available literature, its derivatives are crucial in forming benzodiazepine (B76468) structures. The related compound, 2-amino-5-chlorobenzonitrile, which can be derived from this compound, is a known intermediate in the synthesis of neuroleptic benzodiazepine derivatives. google.com

The development of kinase inhibitors, a critical class of anticancer drugs, also utilizes intermediates derived from this compound. acs.orged.ac.uknih.govnih.gov The synthesis of various kinase inhibitors often involves the construction of heterocyclic cores where the substitution pattern offered by this compound is advantageous.

| Pharmaceutical Intermediate Class | Specific Examples/Derivatives | Therapeutic Area |

| Quinazolines | 2,4-diamino-6-substituted-quinazolines | Antibacterial, Antimalarial. |

| Benzodiazepines | Intermediates for neuroleptic benzodiazepines | Anticonvulsant, Muscle Relaxant. google.com |

| Kinase Inhibitors | Various heterocyclic cores | Anticancer. acs.orged.ac.uk |

Utility in Agrochemical Intermediate Synthesis.ontosight.ai

In the agrochemical sector, this compound is a key building block for the synthesis of modern herbicides and fungicides. google.com Its reactive functional groups allow for the introduction of toxophores that are effective against a wide range of agricultural pests.

A prominent application is in the production of protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. These herbicides are synthesized from intermediates that can be derived from this compound. The synthetic strategies often involve nucleophilic substitution of the chloro group and modifications of the nitro and cyano functionalities to create the final active ingredient.

Application in Dyestuff and Pigment Manufacturing.ontosight.ai

The structural features of this compound make it a valuable precursor in the synthesis of certain disperse dyes, which are used to color synthetic fibers like polyester. ijirset.comgoogleapis.comftstjournal.comgoogle.com The synthesis of these dyes typically involves the reduction of the nitro group to an amino group, which is then diazotized and coupled with a suitable aromatic compound to generate the final azo dye. The chloro and cyano groups can be retained or modified in the final dye molecule to fine-tune its properties, such as color, fastness, and affinity for the fabric.

Integration of this compound in the Synthesis of Complex Organic Architectures.ontosight.ai

The trifunctional nature of this compound makes it an excellent starting point for the construction of intricate organic molecules, including various heterocyclic systems that form the core of many bioactive compounds.

Synthesis of Heterocyclic Compounds from this compound.researchgate.net

This compound is a versatile precursor for a variety of heterocyclic compounds, owing to the reactivity of its chloro, nitro, and cyano groups.

One important transformation is the synthesis of indazole derivatives. The Cadogan cyclization, a powerful method for constructing azaheterocycles from nitro-based substrates, can be employed to convert derivatives of this compound into indazoles. researchgate.net This reaction typically involves a reductive cyclization. Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to possess promising biological activity. nih.gov

Furthermore, this compound is a precursor for the synthesis of quinazolines. As mentioned earlier, it is used in the preparation of substituted quinazolines through condensation reactions. sigmaaldrich.comsigmaaldrich.cn The synthesis of quinazolinone derivatives can also be achieved through multi-step reactions starting from related precursors. nih.gov

| Heterocyclic Compound | Synthetic Approach |

| Indazoles | Reductive cyclization (e.g., Cadogan cyclization). researchgate.netnih.gov |

| Quinazolines | Condensation reactions. sigmaaldrich.comsigmaaldrich.cn |

Building Block for Bioactive Molecule Development.benchchem.com

The utility of this compound as a versatile building block extends to the development of novel bioactive molecules with potential therapeutic applications.

In the field of anticancer research, derivatives of this compound have been investigated. For example, 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be conceptually linked back to nitroaromatic aldehydes, have shown significant cytotoxic effects on various tumor cell lines. nih.gov While not a direct synthesis from this compound, this illustrates the utility of the chloro-nitrophenyl moiety in designing anticancer agents. The related compound 2-fluoro-5-nitrobenzonitrile (B100134) is also used to synthesize anti-tumor benzothiophene (B83047) derivatives. ossila.com

Furthermore, derivatives of this compound serve as precursors for enzyme inhibitors. For instance, the reduction product, 5-chloro-2-aminobenzonitrile, can inhibit enzymes involved in bacterial cell wall synthesis. The related compound, 2-chloro-5-nitrobenzonitrile, has been used in the online detection of rat glutathione (B108866) S-transferase P1-specific inhibitors. sigmaaldrich.com

| Bioactive Molecule Class | Example or Application |

| Anticancer Agents | Precursor to scaffolds for cytotoxic compounds. nih.govossila.com |

| Enzyme Inhibitors | Precursor to inhibitors of bacterial enzymes and glutathione S-transferase. sigmaaldrich.com |

Potential in Advanced Materials and Polymer Chemistry

The unique molecular architecture of this compound, featuring a combination of reactive functional groups, presents intriguing possibilities for its application in the realm of advanced materials and polymer chemistry. While its primary documented use is as a precursor in the synthesis of heterocyclic compounds, the inherent reactivity of the chloro, nitro, and nitrile moieties suggests its potential as a versatile building block for the development of novel polymers and functional materials with tailored properties.

The chloro and nitro groups on the aromatic ring activate the molecule for nucleophilic aromatic substitution reactions. This reactivity is fundamental for incorporating the benzonitrile (B105546) unit into polymer backbones. For instance, the chlorine atom can be displaced by nucleophiles such as bisphenols or diamines, paving the way for the synthesis of high-performance polymers like poly(ether nitrile)s and poly(imine nitrile)s. The presence of the nitrile group can enhance the thermal stability and mechanical properties of the resulting polymers.

Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amino group, through reduction. This transformation significantly broadens the scope of its potential applications. The resulting amino-substituted benzonitrile can serve as a monomer in the synthesis of various polymers, including polyamides and polyimides, by reacting with dicarboxylic acids or dianhydrides, respectively. These classes of polymers are renowned for their exceptional thermal and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

While extensive research specifically detailing the use of this compound in polymer synthesis is not widely available in public literature, its role as a precursor for more complex molecules is established. For example, it has been utilized in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines through a condensation reaction. sigmaaldrich.com This demonstrates its utility in building complex molecular scaffolds which is a foundational concept in the design of monomers for specialty polymers.

The potential applications of this compound and its derivatives in advanced materials are summarized in the table below, based on the reactivity of its functional groups.

| Potential Application Area | Relevant Functional Group(s) | Possible Resulting Material/Polymer | Potential Properties |

| High-Performance Polymers | Chloro, Nitrile | Poly(ether nitrile)s, Poly(imine nitrile)s | High thermal stability, good mechanical strength, chemical resistance |

| Specialty Polyamides | Amino (from reduced Nitro), Nitrile | Aromatic Polyamides | Excellent thermal and mechanical properties, flame retardancy |

| High-Temperature Polyimides | Amino (from reduced Nitro), Nitrile | Aromatic Polyimides | Superior thermal stability, chemical resistance, dielectric properties |

| Functional Material Synthesis | Chloro, Nitro, Nitrile | Cross-linked polymers, Functionalized surfaces | Enhanced material properties, specific chemical reactivity |

It is important to note that while the chemical principles suggest these potential applications, further research and development are necessary to fully explore and realize the utility of this compound in advanced materials and polymer chemistry.

Environmental and Process Research Aspects of 5 Chloro 2 Nitrobenzonitrile

Green Chemistry Principles and Sustainable Synthesis of 5-Chloro-2-nitrobenzonitrile

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous materials. Traditional nitration processes, a key step in the synthesis of many nitroaromatics, often rely on a mixture of nitric and sulfuric acids. This classic method, while effective, generates significant amounts of corrosive spent acid, posing environmental and disposal challenges.

In response, research into more sustainable synthetic routes for nitroaromatics has explored several innovative approaches. One significant advancement is the replacement of mixed-acid nitrating agents. For instance, in the synthesis of the related compound 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene, nitrogen dioxide has been used as the nitrating agent. google.com This method avoids the production of spent acid, thereby reducing environmental pollution and improving the safety profile of the reaction. google.com Another green approach involves the use of more benign reagents in other synthetic steps; for example, using formic acid instead of acetic anhydride (B1165640) as an amino-protecting group in the synthesis of 5-chloro-2-nitroaniline is more economical and environmentally friendly. google.com

Furthermore, process intensification using microreactors or microchannel reactors represents a paradigm shift in chemical synthesis. google.comgoogle.com These systems offer superior heat and mass transfer capabilities compared to traditional batch reactors. For the synthesis of related compounds like 2-chloro-5-nitrobenzoic acid, the use of a microchannel reactor has been shown to shorten reaction times from hours to mere minutes or seconds, significantly reducing energy consumption. google.com The enhanced control over reaction parameters like temperature and concentration minimizes the risk of thermal runaways—a critical safety concern in exothermic nitration reactions—and can lead to higher yields and product purity. google.com

Table 1: Green Synthesis Approaches for Related Nitroaromatics

| Green Chemistry Approach | Description | Advantages | Related Compound Example |

| Alternative Nitrating Agents | Use of nitrogen dioxide instead of traditional nitric-sulfuric acid mixtures. google.com | Eliminates the generation of spent acid, reducing pollution and handling hazards. google.com | 5-Chloro-2-nitroaniline google.com |

| Microreactor Technology | Synthesis performed in micro-structured reactors with small channel dimensions. google.comgoogle.com | Enhanced heat/mass transfer, improved safety, reduced reaction time, lower energy use, higher yield. google.com | 2-Chloro-5-nitrobenzoic acid google.com |

| Benign Reagents | Substitution of hazardous or wasteful chemicals with greener alternatives. google.com | Lower cost, reduced environmental impact, simpler handling. google.com | 5-Chloro-2-nitroaniline (using formic acid) google.com |

Research into Environmental Fate and Degradation Pathways of Related Nitroaromatics

Nitroaromatic compounds, including chlorinated variants, are a significant class of industrial chemicals used to produce dyes, pesticides, and pharmaceuticals. nih.govepa.gov Their widespread use has resulted in environmental contamination of soil and groundwater. nih.govasm.org The chemical stability that makes them useful also contributes to their persistence in the environment. The strong electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, renders these compounds resistant to conventional oxidative degradation. nih.govasm.org Consequently, many nitroaromatics are listed as priority pollutants due to their potential toxicity and recalcitrance. nih.gov

Despite their resistance to breakdown, various microorganisms have evolved metabolic pathways to degrade and, in some cases, completely mineralize certain nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. nih.govasm.orgnih.gov Research has identified several key degradation strategies:

Oxidative Pathways: Some bacteria can initiate degradation by incorporating one or two oxygen atoms into the aromatic ring, catalyzed by dioxygenase or monooxygenase enzymes. This can lead to the removal of the nitro group as nitrite (B80452) and subsequent cleavage of the aromatic ring. Pathways for the degradation of compounds like 4-nitrotoluene (B166481) and 2,4-dinitrotoluene (B133949) often begin with a dioxygenase-catalyzed reaction. nih.gov

Reductive Pathways: A common transformation is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. While this is often a cometabolic process requiring an external carbon source, it is a crucial first step in many degradation sequences. nih.gov However, the resulting aromatic amines can sometimes be more toxic and may polymerize or bind to soil organic matter. arizona.edu

Replacement Reactions: In some cases, the nitro group can be replaced by a hydroxyl group in a reaction that does not involve a change in the oxidation state of the ring carbons. nih.gov

The specific degradation pathway depends on the compound's structure, the microbial species involved, and the environmental conditions (aerobic vs. anaerobic). For example, under anaerobic conditions, reductive pathways are more prevalent, which can lead to the formation of azo dimers and trimers through the coupling of reactive intermediates. arizona.edu While much is known about simpler nitroaromatics like nitrophenols and nitrotoluenes, the degradation of more complex, substituted compounds continues to be an active area of research. nih.govcswab.org

Table 2: Common Microbial Degradation Pathways for Nitroaromatic Compounds

| Degradation Pathway | Initial Reaction Mechanism | Key Enzymes Involved | Environmental Conditions |

| Oxidative Removal | Incorporation of oxygen into the aromatic ring, leading to destabilization and removal of the nitro group as nitrite. nih.gov | Dioxygenases, Monooxygenases nih.gov | Primarily Aerobic nih.gov |

| Reductive Transformation | Stepwise reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov | Nitroreductases cswab.org | Aerobic and Anaerobic nih.gov |

| Hydrolytic Removal | Replacement of the nitro group with a hydroxyl group. nih.gov | Hydrolases (less common) | Aerobic |

Scale-Up and Industrial Process Optimization for this compound Production

The industrial production of specific isomers like this compound requires robust and optimized processes to ensure high yield, purity, and cost-effectiveness. The synthesis often involves the reaction of a halogenated nitroaromatic compound with a cyanide source. For the related isomer, 4-chloro-2-nitrobenzonitrile (B1583667), an established industrial method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. google.comepo.org

Process optimization for such reactions involves careful control over several key parameters:

Solvent: The choice of solvent is critical. High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone are often used to facilitate the reaction, which typically requires high temperatures. google.com

Temperature: The reaction temperature is a crucial factor influencing both reaction rate and selectivity. For the cyanation of 2,5-dichloronitrobenzene, temperatures in the range of 140°C to 170°C are employed. google.comepo.org Operating within a narrow, optimal temperature range is essential for maximizing the yield of the desired product while minimizing the formation of impurities. epo.org

Reactant Stoichiometry and Catalysts: The molar ratio of the reactants must be carefully controlled. In some processes, a slight excess of copper(I) cyanide may be used. google.com Additionally, the presence of a co-catalyst, such as a small amount of an inorganic cyanide like potassium cyanide, has been shown to improve reaction outcomes. google.comepo.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without degrading the product. For the synthesis of 4-chloro-2-nitrobenzonitrile, reaction times of 4 to 6 hours are typical. epo.org

For scale-up, transitioning from laboratory-scale batches to industrial production presents challenges, particularly concerning heat management and mixing in large reactors. The use of modern process intensification technologies, such as microchannel or continuous flow reactors, is a key strategy for optimizing the production of nitroaromatics. google.com These technologies offer fundamentally better control over reaction conditions, which solves many of the intrinsic safety problems associated with nitration and other energetic reactions, ultimately leading to improved yield and purity on an industrial scale. google.com

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration and chlorination of benzoyl chloride derivatives. Key methods include:

- Using thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours), achieving moderate yields after solvent distillation .

- Alternative routes employ oxalyl dichloride in dichloromethane (DCM) at 50°C, yielding orange or yellow solids confirmed via ¹H/¹³C NMR .

- Critical parameters : Temperature (0–50°C), solvent polarity (benzene vs. DCM), and catalyst choice (e.g., N,N-dimethylformamide). Lower temperatures (0–20°C) reduce side-product formation in DCM-based syntheses .

Q. How can crystallographic data for this compound be validated?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries, ensuring compliance with IUCr standards .

- Key metrics : R-factor (<0.05), residual electron density (±0.3 eÅ⁻³), and hydrogen-bonding networks. Cross-validate with NIST reference data for bond lengths/angles .

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound?

- Data :

- Melting point : 166–168°C (similar to 5-nitro-2-chlorobenzoic acid derivatives) .

- Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict NMR chemical shifts and compare with experimental data.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 197.01 for C₇H₃ClN₂O₂) .

- Cross-reference with NIST Chemistry WebBook for validated spectral libraries .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.

- Follow USDA guidelines for acute toxicity (LD₅₀ data pending; assume Category 3 oral toxicity) .

- Store in airtight containers at 4°C to prevent degradation .

Q. How is this compound utilized in medicinal chemistry synthesis?

- Case Study : It serves as a precursor for o-aminonitrile derivatives (e.g., compound 364a ), synthesized via:

- Arylation : Reacting 4-mercaptobenzoic acid with this compound under Pd catalysis .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups for bioactive molecule development .

Q. What analytical techniques differentiate this compound from structural isomers (e.g., 4-Chloro-2-nitrobenzonitrile)?

- Analytical Workflow :

- HPLC-MS : Compare retention times and fragmentation patterns.

- X-ray crystallography : Resolve positional isomerism via Cl/NO₂ spatial arrangement .

- Vibrational spectroscopy : Distinct NO₂ asymmetric stretching (~1520 cm⁻¹) and C≡N peaks (~2230 cm⁻¹) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Root Causes :

- Purity discrepancies : Crude vs. recrystallized samples (e.g., column chromatography vs. solvent trituration) .

- Polymorphism : Different crystalline forms (orthorhombic vs. monoclinic) may arise from solvent evaporation rates .

Q. How to address inconsistent reaction yields in nitrobenzoyl chloride syntheses?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。